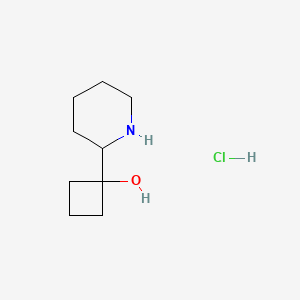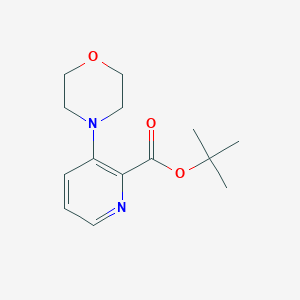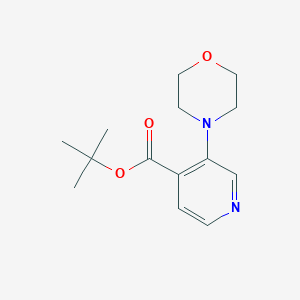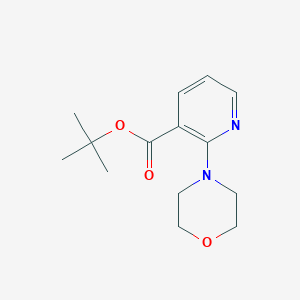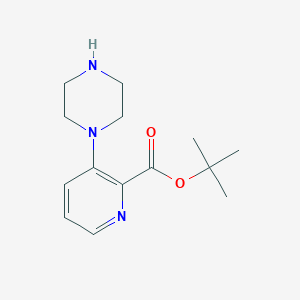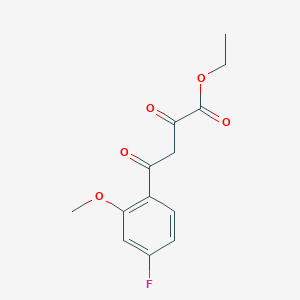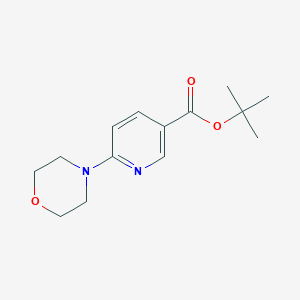
6-Morpholin-4-yl-nicotinic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Morpholin-4-yl-nicotinic acid tert-butyl ester” is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32710 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H20N2O3 . This indicates that the compound contains 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Applications De Recherche Scientifique
6-Morpholin-4-yl-nicotinic acid tert-butyl ester has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. The compound has been studied for its potential use in the development of new drug delivery systems and therapeutic agents. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 6-Morpholin-4-yl-nicotinic acid tert-butyl ester is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and can act as an agonist or antagonist, depending on the receptor. This binding can then lead to a variety of physiological effects, including changes in the expression of genes, changes in cell signaling pathways, and changes in the activity of enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to modulate the expression of genes, alter cell signaling pathways, and affect the activity of enzymes. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-Morpholin-4-yl-nicotinic acid tert-butyl ester has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for extended periods of time. In addition, this compound is relatively easy to synthesize in a variety of ways. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, the compound is not very stable in the presence of light and heat.
Orientations Futures
The potential applications of 6-Morpholin-4-yl-nicotinic acid tert-butyl ester are wide-ranging and are currently being explored. In the future, this compound may be used in the development of new drug delivery systems and therapeutic agents. In addition, the compound may be used in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the compound may be used in the development of new synthetic organic compounds and natural products.
Méthodes De Synthèse
6-Morpholin-4-yl-nicotinic acid tert-butyl ester can be synthesized in a variety of ways, including the use of conventional organic synthesis methods such as condensation and oxidation reactions. The most common method of synthesis is the reaction of nicotinic acid with an alkyl halide in the presence of a base. This reaction produces this compound in a single step. Other methods of synthesis include the use of a Grignard reagent or a Wittig reaction.
Propriétés
IUPAC Name |
tert-butyl 6-morpholin-4-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-12(15-10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLILBAEGNAYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

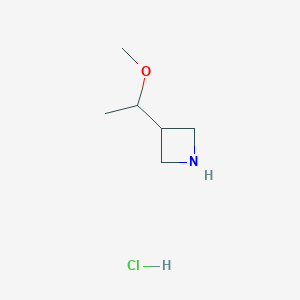
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
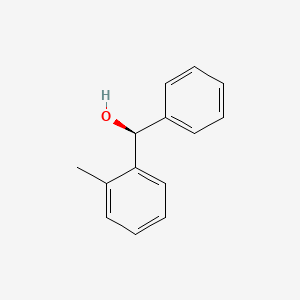

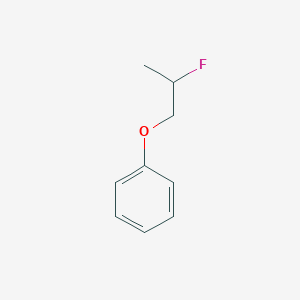

![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)

